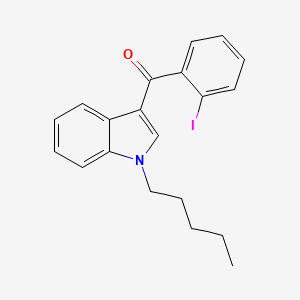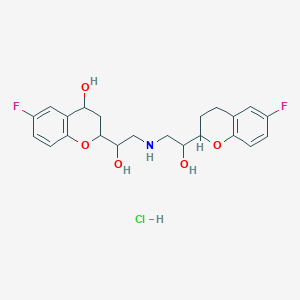
AS703988
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS703988, also known as MSC201510B, is an orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) 1 and 2 with potential antineoplastic activity. MEK1/2 inhibitor this compound/MSC2015103B selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth and are often upregulated in a variety of tumor cell types.
Applications De Recherche Scientifique
Translational Research and Nursing Science
Translational research plays a crucial role in applying basic scientific findings to clinical practice, thus advancing healthcare science. Nurse scientists contribute significantly to this field by using clinical data and observations to inform their research, which can be relevant to the broader applications of a compound like AS703988 in healthcare settings (Grady, 2010).
Molecular Chaperones in Cellular Functions
The study of molecular chaperones, such as Hsp70 proteins, is vital in understanding cellular functions and stress responses. This research can provide insights into the cellular mechanisms that might be influenced by compounds like this compound (Horton et al., 2001).
Proteolytic Cleavage in Apoptosis
Investigating the role of enzymes like p70S6K in apoptosis and its proteolytic cleavage can offer valuable information. This knowledge is pertinent to understanding the cellular pathways that this compound might affect, particularly in the context of cell cycle progression and drug resistance (Dhar et al., 2009).
Gene-Targeting Systems in Microbiology
Gene-targeting systems, as explored in organisms like Aspergillus nidulans, are crucial in genetic research. Such methods can be instrumental in understanding and manipulating the genetic pathways influenced by compounds like this compound (Nayak et al., 2006).
Scientific Data Mining and Knowledge Discovery
Advances in data mining and computational techniques in science, especially in fields like biology and chemistry, are essential for discovering new knowledge. This area is increasingly relevant for the analysis and understanding of complex compounds like this compound (Gaber, 2009).
Propriétés
Nom IUPAC |
NONE |
|---|---|
SMILES |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)


![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)

